Cas no 1421103-99-2 ((4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone)

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone is a heterocyclic compound featuring both piperidine and pyridine moieties, linked by a carbonyl group. Its structural framework, combining a 4-aminopiperidine scaffold with a 2-chloropyridine substituent, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of reactive functional groups, such as the primary amine and chloropyridine, allows for further derivatization, enabling the synthesis of diverse bioactive molecules. This compound is particularly useful in the development of kinase inhibitors and other targeted therapeutics due to its ability to modulate protein-ligand interactions. Its well-defined synthetic route and stability under standard conditions enhance its utility in high-throughput and exploratory drug discovery applications.
(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone structure
1421103-99-2 structure
Product name:(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone
CAS No:1421103-99-2
MF:C11H14ClN3O
MW:239.701361179352
CID:4775810

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone
    • (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone
    • Inchi: 1S/C11H14ClN3O/c12-10-9(2-1-5-14-10)11(16)15-6-3-8(13)4-7-15/h1-2,5,8H,3-4,6-7,13H2
    • InChI Key: NVIBPSLUKVDLHW-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)C(N1CCC(CC1)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Topological Polar Surface Area: 59.2
  • XLogP3: 0.9

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-3796-0.25g
(4-aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone
1421103-99-2 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-3796-0.5g
(4-aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone
1421103-99-2 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-3796-5g
(4-aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone
1421103-99-2 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-3796-10g
(4-aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone
1421103-99-2 95%+
10g
$1684.0 2023-09-07
TRC
A249501-500mg
(4-aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone
1421103-99-2
500mg
$ 365.00 2022-06-08
TRC
A249501-1g
(4-aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone
1421103-99-2
1g
$ 570.00 2022-06-08
TRC
A249501-100mg
(4-aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone
1421103-99-2
100mg
$ 95.00 2022-06-08
Life Chemicals
F1907-3796-1g
(4-aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone
1421103-99-2 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-3796-2.5g
(4-aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone
1421103-99-2 95%+
2.5g
$802.0 2023-09-07

Additional information on (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone: A Comprehensive Overview

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone (CAS No. 1421103-99-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article aims to provide a detailed and comprehensive overview of (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and development.

Chemical Structure and Properties

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone is a small molecule with the molecular formula C13H15ClN2O. The compound features a piperidine ring linked to a chloropyridine moiety through a carbonyl group. The presence of the amino group on the piperidine ring and the chlorine substituent on the pyridine ring imparts unique chemical properties to this molecule. These functional groups contribute to the compound's solubility, stability, and reactivity, making it an attractive candidate for various chemical and biological applications.

The physical properties of (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone include a melting point of approximately 85°C and a molecular weight of 256.72 g/mol. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. These properties are crucial for its use in various experimental settings, including in vitro assays and animal models.

Synthesis Methods

The synthesis of (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone has been extensively studied, with several methods reported in the literature. One common approach involves the coupling of 4-amino-piperidine with 2-chloro-pyridine-3-carbonyl chloride using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) or N,N'-dicyclohexylcarbodiimide (DCC). This method typically yields high purity products with good yields.

Another synthetic route involves the reaction of 4-amino-piperidine with 2-chloro-pyridine-3-carboxylic acid in the presence of a coupling agent and a base such as triethylamine (TEA). This method is particularly useful for large-scale synthesis due to its simplicity and cost-effectiveness.

Biological Activities

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone has demonstrated a range of biological activities that make it an interesting target for drug discovery and development. One of its most notable activities is its ability to modulate G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. Specifically, this compound has been shown to act as an antagonist for certain GPCRs, potentially offering new avenues for treating conditions such as pain, inflammation, and neurological disorders.

In addition to its GPCR modulation properties, (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. These findings suggest that the compound may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Clinical Applications and Research Developments

The potential clinical applications of (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone are currently being explored through various preclinical and clinical studies. Recent research has focused on its use as a potential treatment for chronic pain conditions. Preclinical studies have demonstrated that the compound can effectively reduce pain responses in animal models, suggesting its potential as an analgesic agent.

In addition to pain management, there is growing interest in using (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone for neurological disorders such as Alzheimer's disease and Parkinson's disease. Early studies have shown that it can improve cognitive function and motor skills in animal models of these conditions, providing promising leads for further investigation.

Conclusion

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone (CAS No. 1421103-99-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing novel therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in the field of drug discovery.

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